Methyl 3-bromo-4-methyl-5-nitropicolinate
Overview
Description
Methyl 3-bromo-4-methyl-5-nitropicolinate is an organic compound with the molecular formula C8H7BrN2O4 It is a derivative of picolinic acid, characterized by the presence of bromine, methyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-methyl-5-nitropicolinate typically involves the bromination of 4-methyl-5-nitropicolinic acid, followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol in the presence of a catalyst such as sulfuric acid for the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-methyl-5-nitropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of amino derivatives by reducing the nitro group.
Oxidation: Formation of carboxylic acid derivatives by oxidizing the methyl group.
Scientific Research Applications
Methyl 3-bromo-4-methyl-5-nitropicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-methyl-5-nitropicolinate depends on its chemical structure and the functional groups present. The bromine atom and nitro group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-4-methyl-5-nitropyridine
- Methyl 3-chloro-4-methyl-5-nitropicolinate
- Methyl 3-bromo-4-methyl-5-nitrobenzoate
Uniqueness
Methyl 3-bromo-4-methyl-5-nitropicolinate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine and nitro groups allows for diverse chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
methyl 3-bromo-4-methyl-5-nitropyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O4/c1-4-5(11(13)14)3-10-7(6(4)9)8(12)15-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQAQQWKIJKMSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653954 | |
Record name | Methyl 3-bromo-4-methyl-5-nitropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-07-7 | |
Record name | Methyl 3-bromo-4-methyl-5-nitropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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